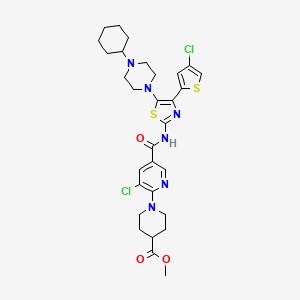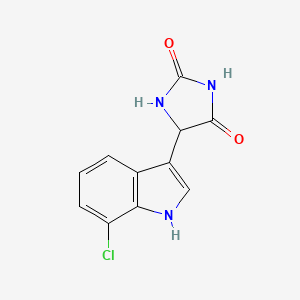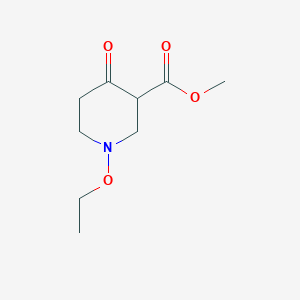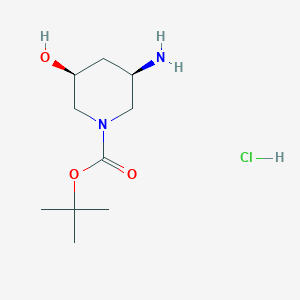![molecular formula C10H12N2O B14042736 1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone typically involves multi-step organic reactions. One common method includes the condensation of benzodiazepine derivatives with methadone intermediates. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as scalability, reduced reaction times, and minimized by-product formation. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and ion channel activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Midazolam: Known for its rapid onset and short duration of action, used primarily as a sedative and anesthetic.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone is unique due to its specific structural configuration, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-5-11-10-4-2-1-3-9(10)7-12/h1-4,8,11H,5-7H2 |
Clé InChI |
HOXQQHUIHJBZEM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C2N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)










